molecular formula C15H22ClFN2O2S B4546917 1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4546917
M. Wt: 348.9 g/mol
InChI Key: DAMBNCMCAITLMU-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, a piperidinyl propyl chain, and a methanesulfonamide moiety, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common approach is the nucleophilic substitution reaction, where a chloro-fluorophenyl derivative reacts with a piperidinyl propylamine under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
  • 1-(2,6-dichlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
  • 1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

Uniqueness

Compared to similar compounds, this compound exhibits unique properties due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClFN2O2S/c16-14-6-4-7-15(17)13(14)12-22(20,21)18-8-5-11-19-9-2-1-3-10-19/h4,6-7,18H,1-3,5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMBNCMCAITLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 3
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 4
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide

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